![molecular formula C12H7BrFN3 B2609394 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-64-7](/img/structure/B2609394.png)

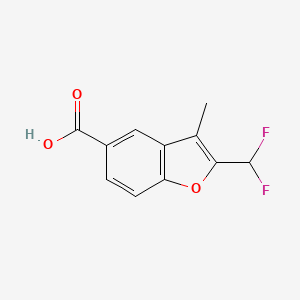

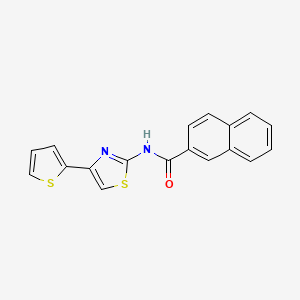

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

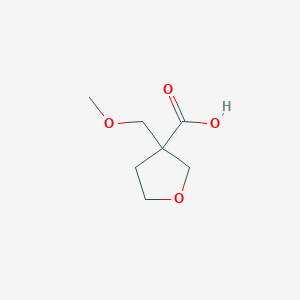

“6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C12H7BrFN3 . It has an average mass of 292.107 Da and a monoisotopic mass of 290.980743 Da .

Synthesis Analysis

While specific synthesis methods for “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” were not found, there are studies on the synthesis of related [1,2,4]triazolo[4,3-a]pyridines . These methods often involve the use of various bio-relevant functional groups and ring cleavage methodologies .

Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” include a molecular weight of 292.11 g/mol, a XLogP3-AA of 3.6, zero hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count .

Scientific Research Applications

Chemical Synthesis and Biological Activities

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is part of a class of compounds known for their diverse biological activities, including anticonvulsant, anxiolytic, anti-asthmatic, and anti-inflammatory properties. These compounds are synthesized through various chemical reactions and have been extensively studied for their pharmacological potentials.

Anticonvulsant Activity : Compounds related to 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine have demonstrated significant anticonvulsant activities. For instance, analogs such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have shown potent activity against maximal electroshock-induced seizures in rats, indicating their potential as treatments for epilepsy and related disorders (Kelley et al., 1995).

Anxiolytic Properties : Similar compounds have been explored for their anxiolytic-like efficacy without inducing significant sedation, making them potential candidates for treating anxiety disorders. For example, TPA023, a triazolopyridazine derivative, exhibited anxiolytic-like activity in various animal models without appreciable sedation, highlighting the therapeutic window of these compounds (Atack et al., 2006).

Anti-Asthmatic and Anti-Inflammatory Effects : The synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]pyridazines and their evaluation for the ability to inhibit bronchoconstriction induced by platelet-activating factor in guinea pigs demonstrated their potential as anti-asthmatic agents. This suggests that derivatives of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine could be valuable in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Neuroprotective and Antidepressant Effects : Further studies on related compounds have explored their neuroprotective and antidepressant activities, indicating the broad pharmacological applications of this class of chemicals. For instance, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives exhibited significant antidepressant activity in animal models, suggesting that modifications of the core structure of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine could lead to effective treatments for depression (Wang et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGPITBXDJQDJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)

![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)